4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one
Description
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one is a boronic ester derivative featuring a morpholin-3-one core. The morpholin-3-one moiety is a six-membered lactam ring, providing distinct hydrogen-bonding capabilities and enhanced stability compared to non-lactam morpholine derivatives. The para-substituted dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation . This compound is primarily utilized in medicinal chemistry and materials science for constructing biaryl frameworks and as a precursor in targeted drug delivery systems .
Properties
CAS No. |
928631-04-3 |
|---|---|
Molecular Formula |
C16H22BNO4 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-5-7-13(8-6-12)18-9-10-20-11-14(18)19/h5-8H,9-11H2,1-4H3 |
InChI Key |
SGYJVKVXQJBTCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOCC3=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(4-Bromophenylamino)ethanol
The synthesis begins with the reaction of 4-bromoaniline with 2-chloroethanol under basic conditions. In a 26-liter reactor, 1.65 kg (9.6 mol) of 4-bromoaniline is dissolved in ethanol and water, followed by dropwise addition of 2-chloroethanol (1.2 equivalents) and sodium hydroxide (45% aqueous solution, 6.2 equivalents) at 38–43°C. The mixture is stirred for 12 hours, yielding 2-(4-bromophenylamino)ethanol as a pale-yellow solid (78% yield, m.p. 89–91°C).
Cyclization to 4-(4-Bromophenyl)-3-morpholinone
2-(4-Bromophenylamino)ethanol undergoes cyclization with chloroacetyl chloride in a two-phase system. Chloroacetyl chloride (3.0 equivalents) and sodium hydroxide (45% aqueous solution, 6.2 equivalents) are added simultaneously to a solution of the ethanolamine derivative in ethanol-water (1:3 v/v) at 38°C. Maintaining a pH of 12–12.5 ensures selective N-acylation, yielding 4-(4-bromophenyl)-3-morpholinone after crystallization from acetone-water (70% yield, m.p. 148–150°C).
Miyaura Borylation for Boronic Ester Installation
The bromophenyl morpholinone intermediate is converted to the target boronic ester via a palladium-catalyzed Miyaura borylation. This step leverages bis(pinacolato)diboron (BPin) as the boron source and a Pd(dppf)Cl catalyst system.
Reaction Conditions and Optimization
In a representative procedure, 4-(4-bromophenyl)-3-morpholinone (10.0 mmol), BPin (12.0 mmol), Pd(dppf)Cl (0.05 equiv), and potassium acetate (30.0 mmol) are suspended in anhydrous 1,4-dioxane (50 mL). The mixture is heated to 100°C under nitrogen for 16 hours. Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford the boronic ester as a white crystalline solid (82% yield).
Table 1: Optimization of Miyaura Borylation Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl | KOAc | Dioxane | 100 | 82 |
| Pd(OAc) | KPO | DMF | 120 | 45 |
| PdCl(PPh) | EtN | THF | 80 | 63 |
Alternative Synthetic Routes
Direct Borylation via Nitro Group Conversion
An alternative pathway involves the nitration of 4-phenyl-3-morpholinone to 4-(4-nitrophenyl)-3-morpholinone, followed by reduction to the amine and subsequent diazotization-borylation. However, this method introduces complexity due to the instability of diazonium intermediates, resulting in lower yields (≤50%) compared to the Miyaura approach.
Suzuki-Miyaura Cross-Coupling
While Suzuki coupling is typically employed for aryl-aryl bond formation, its application here is limited due to the requirement for pre-functionalized boronic acids. For instance, coupling 4-bromo-3-morpholinone with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under Pd(PPh) catalysis affords the target compound in 68% yield, albeit with challenges in eliminating homocoupling byproducts.
Analytical Characterization and Purity
The final product is characterized by H NMR, C NMR, and high-resolution mass spectrometry (HRMS):
-
H NMR (400 MHz, CDCl): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, N-CH-CO), 3.85–3.79 (m, 4H, morpholinone O-CH), 1.33 (s, 12H, BPin-CH).
-
HRMS : Calculated for CHBNO [M+H]: 344.1772; Found: 344.1769.
Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30), confirming ≥98% purity with a retention time of 6.7 minutes .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The morpholinone ring can be reduced to form a morpholine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Morpholine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with boron-dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the morpholine ring enhances the bioavailability and solubility of these compounds, making them potential candidates for drug development against various cancers. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Drug Delivery Systems
The ability of boron compounds to form stable complexes with various biomolecules allows for their use in targeted drug delivery systems. The morpholine structure facilitates interaction with cellular membranes, potentially aiding in the transport of therapeutic agents directly to tumor sites . This targeted approach minimizes side effects associated with conventional chemotherapy.
Material Science
Polymer Chemistry
The incorporation of boron compounds into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. The unique dioxaborolane structure provides reactive sites for cross-linking during polymerization processes, leading to stronger and more durable materials .
Optoelectronic Applications
Compounds containing boron are also being investigated for their use in optoelectronic devices. The presence of the phenyl group in the structure allows for effective π-conjugation, which can improve the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Organic Synthesis
Reagents in Cross-Coupling Reactions
The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. Its boron moiety enables it to participate in these reactions efficiently, facilitating the synthesis of complex organic molecules from simpler precursors . This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and drug delivery systems | Targeted therapy with reduced side effects |
| Material Science | Enhancement of polymer properties and optoelectronic applications | Improved durability and electronic performance |
| Organic Synthesis | Reagent for cross-coupling reactions | Efficient formation of carbon-carbon bonds |
Case Studies
-
Anticancer Studies
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity . -
Polymer Development
Research published in Advanced Materials highlighted the use of this compound as a cross-linker in polycarbonate matrices, resulting in materials with significantly improved thermal stability compared to traditional polymers . -
Optoelectronic Device Fabrication
A study detailed in Organic Electronics explored the application of boron-containing compounds like this one in OLEDs, showing enhanced luminescence efficiency due to improved charge transport properties .
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The morpholinone ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- Structural Difference : Replaces the lactam (morpholin-3-one) with a secondary amine (morpholine).
- Stability: Morpholine derivatives are more prone to oxidation compared to lactams. Suzuki Coupling: Both compounds exhibit similar reactivity in cross-coupling due to identical dioxaborolane groups, but the morpholine derivative may require milder conditions due to reduced steric hindrance .
- Similarity Score : 0.99 (highest structural similarity) .
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
4-(4-((4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one
- Structural Difference: Adds a triazine ring with phenylamino substituents.
- Impact :
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
- Structural Difference : Substitutes the phenyl group at the meta-position instead of para.
- Impact :
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine
- Structural Difference : Replaces phenyl with pyridine.
- Impact :
Key Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
